2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-hydroxypropyl)-5-methoxybenzamide
Overview
Description
The compound “2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-hydroxypropyl)-5-methoxybenzamide” is likely a complex organic molecule. It appears to contain a benzamide group, which is a common feature in many pharmaceutical drugs .
Synthesis Analysis
The synthesis of a compound like this would likely involve several steps, each introducing a different part of the molecule. The exact synthesis would depend on the specific properties of the compound and the starting materials available .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
The chemical reactions of a compound can be studied using various techniques, such as IR spectroscopy, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the types of reactions the compound can undergo and the products of these reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined using various laboratory techniques .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on a compound like this could include further studies on its synthesis, properties, and potential applications. This could involve developing new synthetic routes, studying its reactivity with other compounds, and testing its potential uses in fields such as medicine or materials science .
Properties
IUPAC Name |
2-(1-cyclopentylpiperidin-4-yl)oxy-N-(2-hydroxypropyl)-5-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O4/c1-15(24)14-22-21(25)19-13-18(26-2)7-8-20(19)27-17-9-11-23(12-10-17)16-5-3-4-6-16/h7-8,13,15-17,24H,3-6,9-12,14H2,1-2H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQJYHVCTCKVCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C(C=CC(=C1)OC)OC2CCN(CC2)C3CCCC3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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